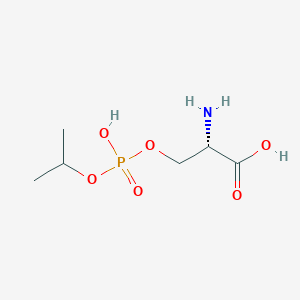

Monoisopropylphosphorylserine

説明

Monoisopropylphosphorylserine (Monoisopropylphosphorylserine) is a phosphorylated serine derivative formed through the covalent modification of serine residues by organophosphorus compounds such as diisopropyl fluorophosphate (DFP). This modification occurs in enzyme active sites, particularly in serine proteases, where the phosphorylated serine acts as an irreversible inhibitor. Structural studies reveal that Monoisopropylphosphorylserine features an isopropyl group attached to the phosphate moiety, which stabilizes its interaction with target enzymes. For instance, in DFP-treated DegS-PDZ, Ser201 is modified to Monoisopropylphosphorylserine (Mis201), with the O1P oxygen of the phosphorylated residue occupying the oxyanion hole and forming hydrogen bonds with backbone -NH groups of Gly199 and Ser201 . This interaction underscores its role in stabilizing the enzyme-inhibitor complex.

特性

分子式 |

C6H14NO6P |

|---|---|

分子量 |

227.15 g/mol |

IUPAC名 |

(2S)-2-amino-3-[hydroxy(propan-2-yloxy)phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C6H14NO6P/c1-4(2)13-14(10,11)12-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |

InChIキー |

DALHHSOTZKMXMV-YFKPBYRVSA-N |

異性体SMILES |

CC(C)OP(=O)(O)OC[C@@H](C(=O)O)N |

正規SMILES |

CC(C)OP(=O)(O)OCC(C(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of monoisopropylphosphorylserine typically involves the phosphorylation of serine using isopropylphosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods: Industrial production of monoisopropylphosphorylserine may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

化学反応の分析

反応の種類: モノイソプロピルホスホリルセリンは、以下を含むさまざまな化学反応を起こします。

酸化: ホスホリル基は、酸化されてリン酸誘導体を形成できます。

還元: 還元反応は、ホスホリル基をホスフィンオキシドに変換できます。

置換: 求核置換反応は、イソプロピル基を他のアルキル基またはアリール基に置換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アルキルハライドまたはアリールハライドなどの求核剤は、塩基性条件下で用いられます。

主な生成物:

酸化: リン酸誘導体。

還元: ホスフィンオキシド誘導体。

置換: さまざまなアルキルまたはアリールホスホリルセリン誘導体。

科学的研究の応用

モノイソプロピルホスホリルセリンは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして、およびリン酸化反応における試薬として使用されます。

生物学: タンパク質リン酸化とシグナル伝達経路における役割について研究されています。

医学: 特に酵素活性の調節と薬物送達剤としての潜在的な治療効果について調査されています。

産業: 特殊化学品の製造に、および医薬品合成の中間体として使用されます。

作用機序

モノイソプロピルホスホリルセリンの作用機序は、特定の酵素やタンパク質との相互作用を含みます。これは、キナーゼの基質として作用し、セリン残基をリン酸化して、さまざまなシグナル伝達経路の活性化または阻害を引き起こします。ホスホリル基は、ホスファターゼとも相互作用することができ、化合物を脱リン酸化してその効果を逆転させます。 これらの相互作用は、代謝、細胞成長、およびアポトーシスなどの細胞プロセスを調節する上で重要な役割を果たします .

6. 類似の化合物との比較

モノイソプロピルホスホリルセリンは、ホスホチロシンやホスホスレオニンなどの他のリン酸化アミノ酸と比較することができます。これらの化合物はすべて、アミノ酸に結合したホスホリル基を持っているという共通の特徴を共有していますが、モノイソプロピルホスホリルセリンは、イソプロピル基の存在により独自の特徴があります。この構造の違いは、その反応性と酵素との相互作用に影響を与える可能性があります。

類似の化合物:

ホスホチロシン: タンパク質リン酸化とシグナル伝達に関与しています。

ホスホスレオニン: 酵素活性と細胞プロセスの調節に役割を果たしています。

ホスホセリン: モノイソプロピルホスホリルセリンと似ていますが、イソプロピル基がなく、化学的性質と生物学的機能に影響を与えています.

モノイソプロピルホスホリルセリンは、その独自の構造と多様な用途により、さまざまな科学分野で貴重な化合物となっています。

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

Monoisopropylphosphorylserine shares functional and structural similarities with other serine-modifying compounds, though key differences exist in reactivity, specificity, and biochemical impact. Below is a detailed comparison:

O-Phosphoserine

- Structure : A naturally occurring post-translational modification where a phosphate group is attached to serine. Lacks alkyl substituents (e.g., isopropyl groups).

- Function: Regulates protein activity in signaling pathways (e.g., kinase cascades).

Diisopropyl Fluorophosphate (DFP)

- Structure: A small organophosphate with two isopropyl groups and a fluoride leaving group.

- Function: Irreversibly inhibits serine proteases by phosphorylating active-site serine residues, forming Monoisopropylphosphorylserine as a product.

- Reactivity: The fluoride group enhances electrophilicity, enabling rapid serine modification. Monoisopropylphosphorylserine, as the adduct, lacks this reactivity.

Phenylmethylsulfonyl Fluoride (PMSF)

- Structure : A sulfonyl fluoride with a phenylmethyl group.

- Function : Inhibits serine proteases via sulfonylation of active-site serine. Unlike phosphorylation by DFP, sulfonylation is less stable and can be reversed under certain conditions.

- Specificity: Broader enzyme targets compared to DFP-derived Monoisopropylphosphorylserine, which is restricted to enzymes with accessible oxyanion holes.

Table 1: Comparative Analysis of Monoisopropylphosphorylserine and Similar Compounds

Key Research Findings

Structural Stability: Monoisopropylphosphorylserine’s isopropyl groups enhance hydrophobic interactions in enzyme active sites, contributing to prolonged inhibition compared to non-alkylated phosphorylated serines .

Mechanistic Specificity : The O1P oxygen’s placement in the oxyanion hole (observed in DegS-PDZ structures) is critical for stabilizing the acyl-enzyme intermediate, a feature absent in O-phosphoserine or PMSF adducts .

Comparative Reactivity: DFP’s high reactivity (due to the fluoride leaving group) enables rapid serine modification, whereas Monoisopropylphosphorylserine itself is inert, serving as a terminal inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。